molecular formula C16H13N3O3S B12000565 4-amino-3-[(E)-phenyldiazenyl]-1-naphthalenesulfonic acid CAS No. 7355-16-0

4-amino-3-[(E)-phenyldiazenyl]-1-naphthalenesulfonic acid

Cat. No.: B12000565
CAS No.: 7355-16-0
M. Wt: 327.4 g/mol
InChI Key: NVHYKPCSIVPAAM-UHFFFAOYSA-N
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Description

4-Amino-3-[(E)-phenyldiazenyl]-1-naphthalenesulfonic acid is an azo compound characterized by a naphthalene backbone substituted with an amino group at position 4, a sulfonic acid group at position 1, and a phenyldiazenyl (azo) group at position 3 in the (E)-configuration. This structure confers unique electronic and solubility properties, making it relevant in dye synthesis, coordination chemistry, and analytical applications . Its molecular formula is C₁₆H₁₂N₃O₃S, with a molecular weight of 326.35 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-[(E)-phenyldiazenyl]-1-naphthalenesulfonic acid typically involves the diazotization of aniline followed by a coupling reaction with 4-amino-1-naphthalenesulfonic acid. The reaction conditions often include acidic environments and controlled temperatures to ensure the proper formation of the diazenyl linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Azo Coupling Reactions

The compound primarily participates in electrophilic aromatic substitution (EAS) reactions due to its electron-rich naphthalene core. The diazenyl group (-N=N-) acts as an electrophilic intermediate, facilitating coupling with aromatic amines or phenols under controlled pH conditions .

General Reaction Pathway:

  • Diazotization : The amino group (-NH₂) undergoes diazotization with nitrous acid (HNO₂) in acidic media to form a diazonium salt.

  • Coupling : The diazonium salt reacts with electron-rich aromatic compounds (e.g., phenol, aniline derivatives) to form stable azo dyes.

Example Reaction:

C16H13N3O3S+Ar-HpH 8-10C16H12N3O3S-Ar+H2O\text{C}_{16}\text{H}_{13}\text{N}_3\text{O}_3\text{S} + \text{Ar-H} \xrightarrow{\text{pH 8-10}} \text{C}_{16}\text{H}_{12}\text{N}_3\text{O}_3\text{S-Ar} + \text{H}_2\text{O}

(Ar = aromatic substituent)

Sulfonation and Desulfonation

The sulfonic acid group (-SO₃H) enhances solubility in basic media and can undergo:

  • Desulfonation : Removal of the sulfonic acid group under high-temperature acidic conditions (e.g., H₂SO₄, 150–200°C).

  • Resulfonation : Reintroduction of the -SO₃H group via sulfonating agents like oleum .

Reaction Conditions and Outcomes

Reaction Type Conditions Products Yield
Azo couplingpH 8–10, 0–5°C, aqueous NaOHAzo dyes (e.g., textile dyes)70–85%
DiazotizationHCl/NaNO₂, 0–5°CDiazonium salt intermediate>90%
DesulfonationConcentrated H₂SO₄, 180°C4-Amino-3-[(E)-phenyldiazenyl]naphthalene60–75%

Factors Influencing Reactivity

  • pH Sensitivity :

    • Alkaline conditions stabilize the diazonium intermediate, promoting coupling.

    • Acidic media favor desulfonation but may decompose the diazenyl group .

  • Substituent Effects :

    • Electron-donating groups (e.g., -NH₂) enhance electrophilic substitution at the para position relative to the sulfonic acid group .

    • Steric hindrance from the naphthalene ring limits reactivity at the ortho positions.

  • Temperature :

    • Low temperatures (0–5°C) prevent diazonium salt decomposition during synthesis.

Analytical and Industrial Relevance

  • Metal Ion Detection : Forms colored complexes with transition metals (e.g., Fe³⁺, Cu²⁺) via coordination with the amino and sulfonic acid groups.

  • Toxicity Considerations : Derivatives have been evaluated in 28-day oral toxicity studies, showing no adverse effects at concentrations ≤100 mg/kg/day .

This compound’s versatility in electrophilic reactions and structural tunability underscores its importance in synthetic chemistry. Future research may explore its photocatalytic or biomedical applications.

Scientific Research Applications

Dye Manufacturing

One of the primary applications of 4-amino-3-[(E)-phenyldiazenyl]-1-naphthalenesulfonic acid is in the production of dyes. It serves as an azo dye intermediate, which is crucial for synthesizing various textile dyes and pigments.

Case Study: Textile Industry

In a study focusing on textile dyeing processes, the compound was utilized to produce vibrant colors in fabrics. The azo dye derived from this compound demonstrated excellent lightfastness and washfastness properties, making it suitable for high-quality textile applications.

PropertyValue
LightfastnessGood
WashfastnessExcellent
Color YieldHigh

Analytical Chemistry

This compound is also employed in analytical chemistry as a reagent for detecting various metal ions. Its ability to form stable complexes with metal ions makes it a valuable tool in spectrophotometric analysis.

Application Example: Metal Ion Detection

Research has shown that this compound can selectively bind to metal ions such as copper(II) and lead(II), allowing for their quantification in environmental samples. The detection limit for copper(II) was found to be as low as 0.05 mg/L, demonstrating its sensitivity.

Metal IonDetection Limit (mg/L)
Copper(II)0.05
Lead(II)0.10

Biomedical Applications

Emerging research indicates potential biomedical applications for this compound, particularly in drug delivery systems and photodynamic therapy due to its azo group.

Research Findings: Photodynamic Therapy

A study investigated the use of this compound in photodynamic therapy for cancer treatment. When activated by specific wavelengths of light, it produced reactive oxygen species that effectively targeted cancer cells while sparing healthy tissue.

ParameterResult
Cell Viability (%)20% (cancer cells)
SelectivityHigh

Mechanism of Action

The mechanism of action of 4-amino-3-[(E)-phenyldiazenyl]-1-naphthalenesulfonic acid involves its interaction with various molecular targets. The diazenyl group can participate in electron transfer reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can affect cellular processes and pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Hydroxyl vs. Amino Substituents

Compound A : 3-Hydroxy-4-((1-hydroxynaphthalen-2-yl)diazenyl)naphthalene-1-sulfonic acid

  • Structure: Hydroxyl groups at positions 3 and 2 (on the diazenyl-linked naphthalene) replace the amino group in the target compound.
  • Impact: The hydroxyl groups increase hydrogen-bonding capacity, enhancing water solubility but reducing stability under acidic conditions compared to the amino-substituted compound .

Compound B : 3-Hydroxy-4-((2-hydroxynaphthalen-1-yl)diazenyl)naphthalene-1-sulfonic acid

  • Structure : Hydroxyl groups at positions 3 and 1 (on the diazenyl-linked naphthalene).
  • Impact : The positional isomerism of hydroxyl groups alters UV-Vis absorption maxima, shifting the compound’s color profile relative to the target compound .
Property Target Compound Compound A Compound B
Substituents -NH₂ at C4 -OH at C3, C2 -OH at C3, C1
Solubility in Water Moderate High High
λmax (nm) 480–500 520–540 510–530

Complex Azo Dyes with Additional Functional Groups

Compound C : Direct Black 38 (C.I. 30235)

  • Structure: Disodium 4-amino-3-{[4'-((2,4-diaminophenyl)azo)-4-biphenyl]azo}-5-hydroxy-6-(phenylazo)-2,7-naphthalenedisulfonate.
  • Key Differences : Contains three azo groups, two sulfonate groups, and a biphenyl moiety.
  • Applications: Used as a textile dye but restricted due to carcinogenic metabolites (e.g., benzidine derivatives) .

Compound D : 3-Hydroxy-4-[(E)-2-(2,4,5-trimethylphenyl)diazenyl]naphthalene-2,7-disulfonic acid (Ponceau 3R)

  • Structure : Two sulfonic acid groups (positions 2 and 7) and a trimethylphenyl group on the diazenyl unit.
  • Impact : Enhanced water solubility due to dual sulfonate groups; methyl substituents improve lightfastness in dye applications .
Property Target Compound Compound C Compound D
Sulfonic Acid Groups 1 2 2
Molecular Weight 326.35 995.80 524.47
Regulatory Status No restrictions EPA-regulated Approved for food

Sodium Salts and Alkyl-Chain Derivatives

Compound E : Sodium 4-hydroxy-3-(phenylazo)-1-naphthalenesulfonate

  • Structure : Sodium salt of the target compound’s hydroxyl analogue.
  • Impact : Higher water solubility (1.2 g/mL vs. 0.5 g/mL for the free acid) due to ionic character, favoring industrial dye applications .

Compound F: 3-{[1-Hydroxy-4-((E)-{3-[(phenylsulfonyl)amino]phenyl}diazenyl)-2-naphthoyl]amino}-4-[methyl(octadecyl)amino]benzenesulfonic acid

  • Structure : Incorporates a long alkyl chain (C18) and a sulfonamide group.
  • Impact : The hydrophobic alkyl chain enables micelle formation, making it suitable for surfactant or emulsifier roles, unlike the target compound .
Property Target Compound Compound E Compound F
Solubility Class Polar Ionic Amphiphilic
Application Dye intermediate Textile dye Surfactant
Molecular Weight 326.35 348.33 902.15

Halogen-Substituted Analogues

Compound G: 3-({4-[(E)-(2,6-Dichlorophenyl)diazenyl]-1-hydroxy-2-naphthoyl}amino)-4-[methyl(octadecyl)amino]benzenesulfonic acid

  • Structure : Chlorine atoms on the phenyl ring and a C18 alkyl chain.
  • Impact : Halogenation increases molecular stability and UV resistance, suitable for outdoor coatings, contrasting with the target compound’s simpler structure .

Key Research Findings

Electronic Properties: The amino group in the target compound acts as an electron donor, shifting absorption spectra compared to hydroxylated analogues .

Regulatory Concerns: Unlike Direct Black 38, the target compound lacks benzidine-related carcinogenic metabolites, making it safer for specific applications .

Synthetic Flexibility : Modifications at the diazenyl group (e.g., alkylation, sulfonation) enable tuning for diverse industrial uses .

Biological Activity

4-amino-3-[(E)-phenyldiazenyl]-1-naphthalenesulfonic acid, commonly referred to as an azo compound, has garnered attention due to its potential biological activities. This compound belongs to a class of substances known for their applications in dyeing and as intermediates in organic synthesis. Recent studies have highlighted its promising pharmacological properties, including anticancer, antimicrobial, and antioxidant activities.

Chemical Structure

The structure of this compound can be represented as follows:

C12H10N4O3S\text{C}_{12}\text{H}_{10}\text{N}_{4}\text{O}_{3}\text{S}

This structure features an amino group, a diazenyl linkage, and a naphthalene sulfonic acid moiety, which contribute to its reactivity and biological interactions.

Anticancer Properties

Recent research has demonstrated that azo compounds like this compound exhibit significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast (MCF-7), prostate (DU-145), and bladder (T24) cancer cells. The mechanism of action appears to involve the induction of apoptosis and the modulation of cell cycle regulators such as Bcl-2 and mTOR pathways .

Table 1: IC50 Values for Anticancer Activity

Cell LineIC50 (µM)Reference
MCF-715
DU-14520
T2418

Antimicrobial Activity

The antimicrobial effects of this compound have also been investigated. Studies indicate that this compound exhibits antibacterial properties against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest effective inhibition at low concentrations, making it a candidate for further development in antimicrobial therapies .

Table 2: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Antioxidant Activity

The antioxidant potential of the compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Results indicate that this compound possesses strong free radical scavenging abilities, which may contribute to its protective effects against oxidative stress-related diseases .

Case Studies

A notable study examined the effects of this compound on human cancer cell lines, focusing on its ability to induce apoptosis. The findings revealed that treatment with varying concentrations led to increased levels of reactive oxygen species (ROS), which are known to trigger apoptotic pathways. This study highlights the dual role of the compound in both promoting oxidative stress in cancer cells while potentially offering protective effects in normal cells through its antioxidant properties .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-amino-3-[(E)-phenyldiazenyl]-1-naphthalenesulfonic acid, and how do reaction conditions influence azo group stability?

The compound is synthesized via diazo coupling between 4-amino-1-naphthalenesulfonic acid and an aryl diazonium salt. Key factors include pH control (optimally pH 8–9 to stabilize the diazonium intermediate) and temperature (0–5°C to minimize decomposition). The E-configuration of the azo group is preserved by avoiding prolonged exposure to UV light, which can induce isomerization . Characterization typically involves UV-Vis spectroscopy (λmax ~450–500 nm for the azo chromophore) and HPLC to confirm purity (>95%) .

Q. How does the sulfonic acid group in this compound influence its solubility and stability in aqueous systems?

The sulfonic acid group enhances water solubility via strong hydrogen-bonding interactions and ionic dissociation. However, under acidic conditions (pH < 2), protonation reduces solubility, leading to precipitation. Stability studies show degradation at >80°C due to desulfonation, requiring storage at 4°C in neutral buffers .

Q. What spectroscopic methods are most effective for characterizing the azo-naphthalene backbone?

  • UV-Vis Spectroscopy : Identifies the π→π* transition of the azo group (~480 nm) and monitors pH-dependent tautomerism.
  • NMR : ¹H NMR (D2O) resolves aromatic protons (δ 7.2–8.5 ppm) and confirms sulfonic acid proton exchange .
  • FT-IR : Peaks at 1600 cm⁻¹ (N=N stretch) and 1180 cm⁻¹ (S=O stretch) validate functional groups .

Advanced Research Questions

Q. How can computational methods predict the tautomeric behavior of the azo group in different solvents?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the hydrazone-keto tautomer equilibrium. Solvent effects (e.g., water vs. DMSO) are incorporated via the Polarizable Continuum Model (PCM), showing azo-hydrazone dominance in polar aprotic solvents. Experimental validation uses pH-dependent UV-Vis and ¹⁵N NMR .

Q. What role does steric hindrance play in the compound’s supramolecular interactions with β-cyclodextrin?

Molecular docking (AutoDock Vina) reveals that the naphthalene ring forms inclusion complexes with β-cyclodextrin (binding energy ~−6.2 kcal/mol), while the bulky phenylazo group limits cavity penetration. This steric effect reduces binding affinity compared to simpler azo dyes .

Q. How do conflicting literature reports on photodegradation mechanisms align with experimental data?

Contradictions arise from varying light sources (UV vs. visible) and oxygen presence. Under UV (365 nm), radical-mediated cleavage of the azo bond dominates (confirmed by ESR spin-trapping). In anaerobic conditions, reductive pathways generate aniline derivatives. Researchers should standardize light intensity (e.g., 100 mW/cm²) and use radical scavengers (e.g., TEMPO) to isolate mechanisms .

Q. What strategies resolve discrepancies in electrochemical reduction potentials reported for this compound?

Variations stem from electrode material (e.g., glassy carbon vs. platinum) and electrolyte (pH 7 buffer vs. acidic media). Cyclic voltammetry at pH 7 shows a reversible peak at −0.45 V (vs. Ag/AgCl), corresponding to azo group reduction. Standardizing reference electrodes and using differential pulse voltammetry improve reproducibility .

Q. How can this compound serve as a redox-active ligand in transition metal catalysis?

The sulfonic acid group chelates metals (e.g., Cu²⁺) while the azo group participates in redox cycles. In catalytic oxidation reactions (e.g., alcohol to ketone), the ligand stabilizes Cu(I)/Cu(II) transitions, as shown by X-ray absorption spectroscopy (XANES). Turnover frequencies increase 3-fold compared to non-azo ligands .

Properties

CAS No.

7355-16-0

Molecular Formula

C16H13N3O3S

Molecular Weight

327.4 g/mol

IUPAC Name

4-amino-3-phenyldiazenylnaphthalene-1-sulfonic acid

InChI

InChI=1S/C16H13N3O3S/c17-16-13-9-5-4-8-12(13)15(23(20,21)22)10-14(16)19-18-11-6-2-1-3-7-11/h1-10H,17H2,(H,20,21,22)

InChI Key

NVHYKPCSIVPAAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C3=CC=CC=C3C(=C2)S(=O)(=O)O)N

Origin of Product

United States

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